molecular formula C16H15N5O B5773900 N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Katalognummer: B5773900
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: CZUKKZHMMCZIGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as ETB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrazole derivative that has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. This compound has also been shown to increase the levels of antioxidants, such as superoxide dismutase and glutathione, in the brain. Furthermore, this compound has been reported to decrease the levels of lipid peroxidation products, such as malondialdehyde, in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, this compound has been shown to have low toxicity and high bioavailability. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may affect its pharmacokinetics and pharmacodynamics. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Zukünftige Richtungen

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several potential future directions. It can be further investigated for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, this compound can be modified to improve its pharmacokinetics and pharmacodynamics. Moreover, the mechanism of action of this compound can be further elucidated using various techniques, such as molecular docking and in vitro assays.

Synthesemethoden

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized using different methods, including the reaction of 2-ethylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and triphenylphosphine, followed by the reaction with sodium azide. Another method involves the reaction of 2-ethylphenylamine with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of triethylamine. The yields of this compound using these methods range from 50% to 70%.

Wissenschaftliche Forschungsanwendungen

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of several neurological disorders.

Eigenschaften

IUPAC Name

N-(2-ethylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-2-12-5-3-4-6-15(12)18-16(22)13-7-9-14(10-8-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUKKZHMMCZIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.